molecular formula C12H18N2O B14847452 4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine

4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine

Cat. No.: B14847452
M. Wt: 206.28 g/mol
InChI Key: AKMJEWZIELGTKI-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, along with two methyl groups and an amine group. It is a derivative of benzene-1,2-diamine, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

The synthesis of 4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine involves several steps. One common method includes the nitration of benzene to produce nitrobenzene, followed by reduction to form benzene-1,2-diamine. . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings.

Chemical Reactions Analysis

4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group or methyl groups are replaced by other functional groups.

Scientific Research Applications

4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropoxy group may enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

4-Cyclopropoxy-N1,N1,N2-trimethylbenzene-1,2-diamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-cyclopropyloxy-1-N,1-N,2-N-trimethylbenzene-1,2-diamine

InChI

InChI=1S/C12H18N2O/c1-13-11-8-10(15-9-4-5-9)6-7-12(11)14(2)3/h6-9,13H,4-5H2,1-3H3

InChI Key

AKMJEWZIELGTKI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)OC2CC2)N(C)C

Origin of Product

United States

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